N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide
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Overview
Description
The compound contains several functional groups including a pyrazole ring, a pyridine ring, a morpholine ring, and an amide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or high-resolution mass spectrometry could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions. The pyrazole and pyridine rings might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure and functional groups of the compound .Scientific Research Applications
Heterocyclic N-oxide Molecules in Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including pyrazole and pyridine analogs, are crucial in organic synthesis, catalysis, and medicinal applications. These compounds serve as versatile synthetic intermediates with significant biological importance, exhibiting potential in forming metal complexes, designing catalysts for asymmetric synthesis, and possessing various pharmacological activities such as anticancer, antibacterial, and anti-inflammatory properties. Their application in drug development investigations highlights their importance in advancing chemistry and pharmaceutical sciences (Li et al., 2019).
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in drug discovery, showcasing a broad range of medicinal properties including anticancer, CNS agents, and anti-inflammatory activities. Its versatility as a building block for drug-like candidates emphasizes the scaffold's significant role in medicinal chemistry, with structure-activity relationship (SAR) studies driving the development of various disease-targeting lead compounds (Cherukupalli et al., 2017).
Morpholine and Pyrans Derivatives in Pharmacology
Morpholine derivatives are explored for their pharmacological profiles, with morpholine rings present in numerous compounds developed for diverse pharmacological activities. The review on morpholine and pyran analogues discusses the broad spectrum of their pharmacological profiles, emphasizing their significance in biochemistry and potential applications in designing novel derivatives with potent pharmacophoric activities (Asif & Imran, 2019).
Pyrazoline Derivatives in Neurodegenerative Disorders
Pyrazoline derivatives are highlighted for their neuroprotective properties, particularly in treating neurodegenerative diseases such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and psychiatric disorders. The review covers their efficacy in managing AD through inhibition of acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques, targeting MAO B and COMT in PD, and blocking MAO A for treating psychiatric diseases. This underscores the therapeutic potential of pyrazoline derivatives in neurodegenerative research (Ahsan et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-25-15-19(14-24-25)18-10-16(11-22-13-18)12-23-21(27)17-2-4-20(5-3-17)26-6-8-28-9-7-26/h2-5,10-11,13-15H,6-9,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLRHZRXKPOTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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